The compound is classified under the category of organic compounds, specifically as an amide derivative. Its IUPAC name is N-[2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl]-2-methylbenzamide, with a molecular formula of C19H21N3O2 and a molecular weight of 323.4 g/mol. The compound's unique structure incorporates a furan ring and a pyrazole moiety, which are known for their biological activity and utility in medicinal chemistry .
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves several steps:
For example, one reported method involved the reaction of a furan-containing hydrazone with an appropriate electrophile under acidic conditions to yield the target compound in moderate yields .
The molecular structure of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can be elucidated through various spectroscopic techniques:
The compound features a furan ring fused to a pyrazole unit, linked via an ethylene bridge to a methylbenzamide group. This complex structure allows for various interactions with biological targets .
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can participate in several chemical reactions:
The mechanism of action for compounds like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide often involves interaction with specific biological targets:
Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal activities, suggesting that its mechanism may involve disruption of microbial cell function .
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has potential applications in several scientific fields:
The strategic integration of pyrazole, furan, and benzamide moieties into a single molecular architecture represents a sophisticated approach in modern drug discovery. These hybrid structures exploit the pharmacophoric advantages of each heterocyclic component, enabling multi-target engagement and enhanced bioactivity profiles. The pyrazole ring (a 5-membered diazole) contributes robust hydrogen-bonding capacity and metabolic stability due to its aromatic character and nitrogen orientation. This scaffold is prevalent in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, owing to its ability to modulate inflammatory enzymes such as cyclooxygenase-2 (COX-2) [1] [4].
Furan, a 5-membered oxygen-containing heterocycle, imparts distinct electronic and steric properties to hybrid molecules. Its electron-rich nature facilitates π-π stacking interactions with biological targets, while the oxygen atom serves as a hydrogen-bond acceptor. In antimicrobial and anticancer contexts, furan derivatives disrupt cellular processes through interactions with nucleic acids or proteins, as evidenced by hybrid molecules targeting bacterial DNA gyrase [1]. Benzamide, a hydrogen-bond-donating/accepting motif, enhances target affinity through polar interactions with enzyme active sites. Its conformational rigidity promotes selective binding, as observed in topoisomerase inhibitors [6] [8].
The hybrid compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide exemplifies rational design: The pyrazole core links the furan and benzamide units via a flexible ethyl spacer, enabling optimal spatial orientation for target engagement. This architecture synergizes the anti-inflammatory potential of pyrazole (via COX-2 inhibition), the antimicrobial activity of furan (via nucleic acid intercalation), and the kinase-modulating capacity of benzamide derivatives [1] [6] [8]. Such multitarget functionality addresses limitations of single-target agents, particularly against complex diseases like cancer and antibiotic-resistant infections.
Table 1: Key Pharmacophoric Elements in Pyrazole-Furan-Benzamide Hybrids
Heterocyclic Component | Key Physicochemical Properties | Biological Roles |
---|---|---|
Pyrazole ring | Hydrogen-bond acceptor/donor; Aromatic stability | COX-2 inhibition; Kinase modulation |
Furan ring | Electron-rich π-system; Oxygen lone pairs | Nucleic acid intercalation; Oxidative stress induction |
Benzamide moiety | Amide hydrogen bonding; Conformational rigidity | Enzyme active-site binding (e.g., topoisomerases) |
Ethyl spacer | Conformational flexibility | Optimal pharmacophore positioning |
Pyrazole derivatives have undergone transformative evolution from serendipitously discovered agents to rationally designed therapeutics. The first generation emerged in the late 19th century with antipyrine (phenazone), synthesized by Ludwig Knorr in 1883 via condensation of phenylhydrazine with acetoacetate [4]. This analgesic-antipyretic established pyrazole’s pharmaceutical relevance, though its mechanism remained unknown. By the mid-20th century, phenylbutazone (1949) demonstrated potent anti-inflammatory effects, albeit with significant toxicity, highlighting the need for structural refinement [4].
The 1990s marked a quantum leap with celecoxib, a selective COX-2 inhibitor where a para-sulfonamide substituent on the pyrazole ring conferred target specificity, reducing gastrointestinal toxicity associated with non-selective NSAIDs [4] [5]. Concurrently, pyrazole entered oncology with crizotinib (FDA-approved 2011), where a 3,5-disubstituted pyrazole acted as a hinge-binding motif in anaplastic lymphoma kinase (ALK) inhibition [2] [4]. This era also saw hybrid strategies emerge, exemplified by N-(2-(3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl)ethyl)-2-(2H-1,2,3-triazol-2-yl)benzamide (2015), a dual orexin receptor antagonist for insomnia treatment. Its design incorporated pyrazole as a spatial organizer for receptor subpocket engagement [3].
The hybrid concept matured through systematic structure-activity relationship (SAR) studies:
Table 2: Evolution of Clinically Impactful Pyrazole-Based Drugs
Era | Prototype Drug | Therapeutic Application | Structural Innovation |
---|---|---|---|
1880s | Antipyrine | Analgesic/Antipyretic | Unsubstituted pyrazole core |
1950s | Phenylbutazone | Anti-inflammatory (NSAID) | 1,2-Diaryl substitution |
1990s | Celecoxib | COX-2 Selective NSAID | 1,5-Diaryl with para-sulfonamide |
2010s | Crizotinib | ALK+ Lung Cancer | 3,5-Disubstituted pyrazole kinase hinge-binder |
2020s | Hybrids (e.g., title compound) | Multitarget Agents | Integrated furan/benzamide via ethyl spacer |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1